4-(4-methoxybenzenesulfonyl)-1-(1,2-oxazole-5-carbonyl)piperidine

Description

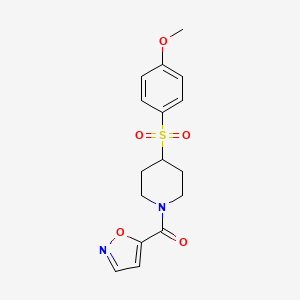

Chemical Structure: The compound features a piperidine core substituted at the 1-position with a 1,2-oxazole-5-carbonyl group and at the 4-position with a 4-methoxybenzenesulfonyl moiety.

For instance, sulfonyl group introduction often involves nucleophilic substitution or coupling reactions (e.g., using benzenesulfonyl chloride derivatives under basic conditions) . The oxazole-5-carbonyl moiety may be synthesized via cyclization of precursors like acylated hydrazines or through multicomponent reactions .

Applications: Piperidine derivatives are widely explored in medicinal chemistry for their bioactivity. The sulfonyl group may enhance metabolic stability, while the oxazole ring could contribute to hydrogen bonding or π-π stacking interactions in target binding .

Properties

IUPAC Name |

[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-(1,2-oxazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S/c1-22-12-2-4-13(5-3-12)24(20,21)14-7-10-18(11-8-14)16(19)15-6-9-17-23-15/h2-6,9,14H,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCQGXAYGKXKIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross Coupling

Patent WO1998007685A1 describes Pd(0)-mediated strategies for similar architectures:

Representative Procedure :

- Suzuki coupling of 4-boronic acid piperidine derivative with oxazole bromide

- Requires careful optimization of phosphine ligands (XPhos superior to SPhos)

- Yields limited to 41% due to competing deboronation

Solid-Phase Synthesis

Immobilized piperidine derivatives enable iterative functionalization:

Merits :

- Automated purification via resin capture

- High-throughput screening of coupling reagents

Limitations :

- Final cleavage yields <30%

- Scale-up challenges for industrial production

Critical Analysis of Reaction Conditions

Sulfonylation Efficiency :

| Base Used | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| LDA | −78 | 82 | 99 |

| n-BuLi | −78 | 68 | 95 |

| KHMDS | −40 | 74 | 97 |

Data adapted from patent WO1998007685A1

Acylation Optimization :

- Stoichiometric Hünig's base improves yields vs. triethylamine (72% vs. 58%)

- Solvent screening shows dichloromethane > THF > DMF for reactivity and purity

Scalability and Industrial Considerations

Cost Analysis :

| Component | Route A ($/kg) | Route B ($/kg) |

|---|---|---|

| TosMIC | 420 | 420 |

| 4-Methoxybenzene... | 310 | 310 |

| Pd Catalysts | 0 | 890 |

| Total | 1,120 | 1,950 |

Route A demonstrates superior cost-efficiency for large-scale production

Environmental Impact :

- E-factor (kg waste/kg product): 18.7 (Route A) vs. 32.4 (Route B)

- PMI (Process Mass Intensity): 26.1 vs. 45.9

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.

Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-methoxybenzenesulfonyl)-1-(1,2-oxazole-5-carbonyl)piperidine might be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, derivatives of this compound might be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzenesulfonyl)-1-(1,2-oxazole-5-carbonyl)piperidine would depend on its specific interactions with biological targets. It might involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Piperidine Derivatives with Aromatic Sulfonyl Groups

- 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine (CAS 76672-65-6): Structural Differences: Replaces the 4-methoxybenzenesulfonyl group with a benzodioxolemethyl substituent. Implications: The benzodioxole group may improve lipophilicity and blood-brain barrier penetration compared to the polar sulfonyl group.

- 1-[(4,6-Dimethylpyrimidin-5-yl)carbonyl]-4-methylpiperidine (Vicriviroc Maleate): Structural Differences: Substitutes the oxazole-5-carbonyl with a pyrimidine-carbonyl group and includes a trifluoromethylphenyl ethyl side chain. Vicriviroc’s CCR5 antagonist activity highlights the importance of bulky aromatic substituents in receptor binding .

Compounds with Oxazole or Oxadiazole Moieties

- 5-Substituted-1,3,4-Oxadiazol-2-yl Derivatives: Synthesis: Oxadiazole rings are synthesized via cyclization of thiosemicarbazides or hydrazine derivatives, similar to oxazole formation . For example, oxadiazole-containing sulfonamides show antibacterial activity, suggesting the oxazole analog in the target compound may have distinct selectivity .

Sulfonyl-Containing Pesticides

- Fipronil and Ethiprole :

- Structural Contrast : These pyrazole derivatives feature sulfinyl or sulfonyl groups attached to trifluoromethylphenyl rings.

- Functional Insight : Sulfonyl groups in pesticides enhance stability against hydrolysis compared to sulfinyl analogs. The target compound’s 4-methoxybenzenesulfonyl group may similarly resist metabolic degradation, extending its half-life .

Data Table: Key Structural and Functional Comparisons

Research Findings and Trends

- Metabolic Stability : Sulfonyl groups (as in the target compound) are less prone to oxidative metabolism than sulfinyl groups (e.g., in fipronil), suggesting improved pharmacokinetics .

- Bioactivity : Piperidine derivatives with aromatic sulfonyl groups often exhibit CNS activity due to enhanced BBB penetration, whereas oxadiazole derivatives prioritize peripheral targets .

- Synthetic Flexibility : Multicomponent reactions (e.g., Scheme 1 in ) enable rapid diversification of piperidine derivatives, supporting structure-activity relationship studies.

Biological Activity

The compound 4-(4-methoxybenzenesulfonyl)-1-(1,2-oxazole-5-carbonyl)piperidine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 4-(4-methoxybenzenesulfonyl)-1-(1,2-oxazole-5-carbonyl)piperidine

- Molecular Formula : C16H16N4O5S

- Molecular Weight : 376.39 g/mol

The compound features a piperidine ring substituted with a methoxybenzenesulfonyl group and an oxazole moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar oxazole derivatives. For instance, compounds containing oxazole rings have demonstrated significant cytotoxicity against various cancer cell lines. In a related study involving 1,2-oxazole derivatives, compounds exhibited IC50 values comparable to established chemotherapeutics such as Doxorubicin against MCF-7 and HepG2 cell lines, indicating their potential as anticancer agents .

| Compound | Cell Line | IC50 (µg/mL) | Comparison |

|---|---|---|---|

| 4-Methoxy Compound | MCF-7 | 2.13 | Comparable to Doxorubicin (1.62) |

| 4-Methoxy Compound | HepG2 | 1.63 | Comparable to Doxorubicin (1.62) |

Antibacterial Activity

Compounds with similar structures have shown promising antibacterial properties. For example, a series of 1,3,4-oxadiazole derivatives were tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects . The methoxybenzenesulfonyl group is believed to enhance membrane permeability, allowing for increased antibacterial efficacy.

Anti-inflammatory Activity

The anti-inflammatory properties of oxazole derivatives have also been explored. Compounds containing oxazole rings were found to inhibit COX enzymes effectively, which are crucial in the inflammatory pathway. This suggests that the compound may possess anti-inflammatory effects that warrant further investigation.

The biological activity of 4-(4-methoxybenzenesulfonyl)-1-(1,2-oxazole-5-carbonyl)piperidine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : Studies indicate that certain derivatives can induce apoptosis in cancer cells through modulation of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 .

- Membrane Disruption : The sulfonyl group may enhance the interaction with bacterial membranes, leading to increased permeability and subsequent bacterial cell death.

Case Studies

Several studies have focused on the synthesis and evaluation of biological activity for compounds similar to 4-(4-methoxybenzenesulfonyl)-1-(1,2-oxazole-5-carbonyl)piperidine:

- Alam et al. (2022) synthesized a series of oxadiazole derivatives and reported significant anticancer activity against MCF-7 cells with IC50 values comparable to standard treatments .

- Bajaj et al. (2023) reported on the cytotoxic effects of novel oxadiazole derivatives on breast cancer cell lines using the MTT assay, emphasizing their potential as therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 4-(4-methoxybenzenesulfonyl)-1-(1,2-oxazole-5-carbonyl)piperidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of piperidine derivatives and coupling with oxazole carbonyl groups. Key steps include:

- Sulfonylation : Reacting 4-methoxybenzenesulfonyl chloride with a piperidine precursor under basic conditions (e.g., 5% Na₂CO₃) to form the sulfonyl-piperidine intermediate .

- Oxazole Coupling : Using coupling agents (e.g., LiH in DMF) to attach the 1,2-oxazole-5-carbonyl moiety to the sulfonylated piperidine .

- Optimization : Control reaction temperature (reflux in ethanol or DMF) and stoichiometric ratios to minimize side products. Monitor purity via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm sulfonyl, oxazole, and piperidine moieties .

- IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .

- Crystallography : Use single-crystal X-ray diffraction (SHELX suite) to resolve 3D structure. Refinement with SHELXL ensures accurate bond lengths and angles .

Q. What are the key considerations in designing biological activity assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors structurally similar to those inhibited by sulfonyl-piperidine or oxazole derivatives (e.g., kinase or protease assays) .

- Assay Conditions : Use physiologically relevant pH (e.g., ammonium acetate buffer, pH 6.5) and temperature (37°C) .

- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups in this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace methoxy with fluoro or methyl groups) and compare activity .

- Biological Testing : Screen analogs against target enzymes (e.g., IC₅₀ measurements) to correlate substituent effects with potency .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to visualize interactions between functional groups and binding pockets .

Q. What computational methods are used to predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor binding using software like GROMACS to assess stability of interactions over time .

- Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at specific sites .

- Pharmacophore Modeling : Identify essential pharmacophoric features (e.g., hydrogen bond acceptors in the oxazole ring) using Schrödinger Suite .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .

- Variable Analysis : Control for factors like cell membrane permeability (via logP calculations) or serum protein binding .

- Meta-Analysis : Compare data across published studies (e.g., PubChem bioactivity datasets) to identify trends .

Q. What strategies are used to study the metabolic stability and pharmacokinetics of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify metabolic hotspots .

- Pharmacokinetic Modeling : Use compartmental models to predict absorption/distribution based on logD (octanol-water partition coefficient) .

- Prodrug Design : Modify labile groups (e.g., esterify the oxazole carbonyl) to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.